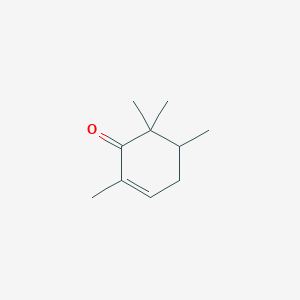

2,5,6,6-Tetramethylcyclohex-2-en-1-one

Description

Properties

CAS No. |

59860-57-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2,5,6,6-tetramethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-7-5-6-8(2)10(3,4)9(7)11/h5,8H,6H2,1-4H3 |

InChI Key |

KXRGNMKZVAJQJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=C(C(=O)C1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6,6-Tetramethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the compound can be synthesized by the reaction of 2,5,6,6-tetramethylcyclohexanone with a dehydrating agent .

Industrial Production Methods: Industrial production of 2,5,6,6-Tetramethylcyclohex-2-en-1-one typically involves large-scale chemical processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2,5,6,6-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups and the double bond in the cyclohexenone ring can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,5,6,6-Tetramethylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

Medicine: Research on its potential therapeutic effects and its role in drug development is ongoing.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2,5,6,6-Tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the ketone group and the double bond in the cyclohexenone ring. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Analysis

The positional isomer 4,4,6,6-tetramethylcyclohex-2-en-1-one serves as a critical reference for comparison. Both compounds share a cyclohexenone core but differ in methyl substitution patterns:

| Property | 2,5,6,6-Tetramethylcyclohex-2-en-1-one | 4,4,6,6-Tetramethylcyclohex-2-en-1-one |

|---|---|---|

| Substituent positions | 2, 5, 6, 6 | 4, 4, 6, 6 |

| Steric hindrance | High (due to 2-methyl proximity to ketone) | Moderate (4-methyl groups less obstructive) |

| Reactivity in iodination | Likely slower (steric shielding) | Efficient (optimized in model substrates) |

| Thermal stability | Expected lower stability | High (stable under standard conditions ) |

Key Research Findings

Synthetic Utility :

- 4,4,6,6-Tetramethylcyclohex-2-en-1-one has been widely used as a substrate for iodination, enabling access to iodinated intermediates for natural product synthesis (e.g., stephacidin B analogs) . In contrast, the 2,5,6,6 isomer’s steric constraints may limit its direct application in analogous reactions.

- Iodination of 4,4,6,6-tetramethylcyclohex-2-en-1-one proceeds efficiently under mild conditions (e.g., I₂, AgOTf), yielding >80% conversion . Comparable reactions with the 2,5,6,6 isomer would likely require harsher conditions due to reduced accessibility of the α-position.

Electronic Effects: The electron-withdrawing ketone group in both compounds polarizes the double bond, enhancing electrophilic reactivity.

Spectroscopic Data :

- 4,4,6,6-Tetramethylcyclohex-2-en-1-one : Reported $^1$H NMR (CDCl₃) signals include δ 1.18 (s, 12H, CH₃) and δ 5.82 (t, J = 4.0 Hz, 1H, C=CH) . The 2,5,6,6 isomer would exhibit distinct splitting patterns due to altered substituent proximity.

Q & A

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled?

- Methodological Answer : Re-examine sample preparation (e.g., solvent deuteration, concentration). Perform variable-temperature NMR to assess dynamic effects. Compare with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) and consult crystallographic data for conformational analysis .

Data Analysis & Critical Evaluation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

Q. How should researchers validate the reproducibility of synthetic protocols across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.